N-Tetradecyl-D29-amine

CAS No.: 204244-82-6

Cat. No.: VC3008916

Molecular Formula: C14H31N

Molecular Weight: 242.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 204244-82-6 |

|---|---|

| Molecular Formula | C14H31N |

| Molecular Weight | 242.58 g/mol |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-amine |

| Standard InChI | InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |

| Standard InChI Key | PLZVEHJLHYMBBY-AUFKXYATSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |

| SMILES | CCCCCCCCCCCCCCN |

| Canonical SMILES | CCCCCCCCCCCCCCN |

Introduction

Chemical Structure and Properties

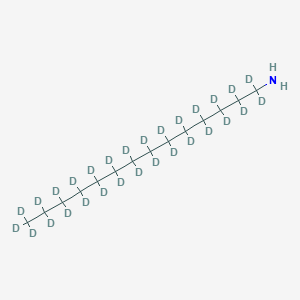

N-Tetradecyl-D29-amine (CAS: 204244-82-6) is a primary amine with the molecular formula C14H2D29N and a molecular weight of 242.58 g/mol . The compound features a linear tetradecyl (14-carbon) chain where 29 hydrogen atoms have been replaced by deuterium atoms, while the amine group retains two hydrogen atoms. This high level of deuteration (98 atom % D) is a defining characteristic of the compound .

The IUPAC name for this compound is 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-amine, reflecting its extensive deuteration pattern . The unlabeled counterpart of this compound has the CAS number 2016-42-4 .

Physical and Chemical Data

The physical state of N-Tetradecyl-D29-amine is solid at room temperature . The compound's exact mass is 242.428, which reflects its deuterated nature . Its structure can be represented by various notations as shown in the table below:

Table 1: Structural Representations of N-Tetradecyl-D29-amine

| Parameter | Value |

|---|---|

| InChI | InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |

| InChI Key | PLZVEHJLHYMBBY-AUFKXYATSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCN |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |

Applications in Research

N-Tetradecyl-D29-amine has numerous applications in scientific research due to its deuterated nature, making it particularly valuable in analytical chemistry and various specialized studies.

Analytical Chemistry Applications

The primary application of N-Tetradecyl-D29-amine is as an internal standard for analytical methods, particularly in mass spectrometry. The high deuterium content creates a significant mass shift compared to the non-deuterated analog, allowing for accurate quantification in complex matrices . This property is crucial for studies involving environmental samples, biological fluids, and pharmaceutical analyses.

Bioaccumulation Studies

Deuterated compounds like N-Tetradecyl-D29-amine are valuable tools in bioaccumulation studies. Research indicates that similar deuterated compounds have been used to assess the bioconcentration of cationic surfactants in fish cell lines . These studies help evaluate how effectively compounds accumulate within biological tissues compared to their concentration in the surrounding medium.

Surface Modification Research

N-Tetradecyl-D29-amine has been utilized in surface modification studies. One research report mentions using n-tetradecyl-d29-amine-modified PVDMA (poly(2-vinyl-4,4-dimethylazlactone)) brushes on modified silicon surfaces, with reflectivity measurements performed as a function of wave-vector transfer . This application demonstrates the compound's utility in material science and surface chemistry.

Mechanism Studies

The deuterated nature of N-Tetradecyl-D29-amine makes it useful for studying reaction mechanisms. By tracking the deuterium atoms through chemical transformations, researchers can gain insights into reaction pathways and intermediates. This is particularly valuable in studying N-dealkylation processes and other amine transformations .

Comparison with Related Compounds

N-Tetradecyl-D29-amine is part of a family of deuterated amine compounds, each with unique properties and applications. Understanding the relationships between these compounds provides context for the specific uses of N-Tetradecyl-D29-amine.

Comparison with Non-Deuterated Analog

The non-deuterated counterpart of N-Tetradecyl-D29-amine is tetradecylamine (CAS: 2016-42-4). While sharing the same chemical structure, the deuteration in N-Tetradecyl-D29-amine significantly affects its mass spectrometric properties, making it valuable as an internal standard. The mass difference of approximately 29 Da allows for clear differentiation in analytical applications.

Comparison with Other Deuterated Derivatives

Table 2: Comparison of N-Tetradecyl-D29-amine with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuterium Content | Primary Application |

|---|---|---|---|---|---|

| N-Tetradecyl-D29-amine | 204244-82-6 | C14H2D29N | 242.58 | 29 deuterium atoms | Internal standard, bioaccumulation studies |

| N-Tetradecyl-D29-trimethylammonium Bromide | 95523-73-2 | C17H9BrD29N | 365.57 | 29 deuterium atoms | Isotopically labeled research compound |

| N,N-Dimethyl-D6-tetradecylamine | Not specified | C16H35D6N | ~247.5 | 6 deuterium atoms | Specialized research applications |

Current Research and Future Perspectives

Emerging Applications

The unique properties of N-Tetradecyl-D29-amine continue to drive research in several areas:

-

Environmental Monitoring: The compound's utility as an internal standard makes it valuable for environmental fate studies of amine-based pollutants.

-

Pharmaceutical Research: Deuterated compounds are increasingly important in drug metabolism studies, where isotopic labeling can help track metabolic pathways.

-

Advanced Materials Development: The incorporation of deuterated amines in material synthesis could lead to materials with unique spectroscopic properties.

Future Research Directions

Potential future research directions involving N-Tetradecyl-D29-amine include:

-

Improved Synthetic Methods: Development of more efficient and cost-effective methods for synthesizing highly deuterated compounds.

-

Expanded Applications in Bioimaging: Exploration of deuterated amines as components in imaging agents for various spectroscopic techniques.

-

Environmental Fate Studies: Investigating the degradation pathways and environmental persistence of amine-based compounds using deuterated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume